(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
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Overview
Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone:
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell shape .
Mode of Action
It’s suggested that similar compounds bind to the colchicine binding site of tubulin , inhibiting its polymerization, and thus disrupting microtubule formation . This can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Based on its potential interaction with tubulin , it can be inferred that it may affect the microtubule dynamics and associated pathways, including cell division and intracellular transport.
Pharmacokinetics
Similar compounds have been suggested to possess drug-like properties , indicating potential for absorption and distribution within the body.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar cytotoxic effects.
Biochemical Analysis
Biochemical Properties
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone: plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . It binds to the colchicine binding site of tubulin, thereby preventing the formation of microtubules and inducing apoptosis in cancer cells . Additionally, it interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of This compound on cells are profound. It has been observed to induce apoptosis in cancer cell lines such as BT-474, HeLa, and MCF-7 . This compound affects cell signaling pathways by downregulating the expression of oncogenes like c-Myc and inhibiting the production of pro-inflammatory cytokines such as IL-8 . Furthermore, it influences gene expression and cellular metabolism, leading to cell cycle arrest and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . It also interacts with the heme moiety of cytochrome P450 enzymes, affecting their catalytic activity . These interactions result in changes in gene expression and the inhibition of key cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over prolonged periods . Studies have shown that it can induce long-term effects on cellular function, including sustained apoptosis and cell cycle arrest . Additionally, its degradation products may have distinct biochemical properties that influence cellular responses.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism and biotransformation . The compound’s metabolites may exhibit different pharmacological activities, influencing metabolic flux and metabolite levels in cells . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . It is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
This compound: exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other biomolecules . The compound’s targeting signals and post-translational modifications may direct it to specific organelles, influencing its subcellular distribution and biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole and piperidine structures. One common approach is to first synthesize the 1H-1,2,3-triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up these synthetic routes, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale synthesis. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the piperidine ring to its corresponding N-oxide.
Reduction: : Reducing the triazole ring or other functional groups present.
Substitution: : Replacing hydrogen atoms on the triazole or piperidine rings with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Piperidine N-oxide.
Reduction: : Reduced triazole derivatives.
Substitution: : Substituted triazole or piperidine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential antimicrobial or anticancer properties.
Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific diseases.
Industry: : Its unique structure could be useful in the development of new materials or catalysts.
Comparison with Similar Compounds
This compound is unique due to its specific combination of triazole and piperidine rings, as well as the phenylbenzo[c]isoxazole moiety. Similar compounds might include other triazole derivatives or piperidine-based molecules, but the presence of the phenylbenzo[c]isoxazole group sets it apart.
List of Similar Compounds
4-Phenyl-2-(1H-1,2,3-triazol-4-yl)piperidin-4-ol
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one
This compound's unique structure and potential applications make it a valuable subject for further research and development. Its synthesis, reactions, and applications highlight its importance in advancing scientific knowledge and technological innovation.
Properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-21(25-11-8-17(9-12-25)26-13-10-22-24-26)16-6-7-19-18(14-16)20(28-23-19)15-4-2-1-3-5-15/h1-7,10,13-14,17H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIKKQYXQHVYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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